molecular formula C14H12N2O B7501238 N-prop-2-ynyl-3-pyrrol-1-ylbenzamide

N-prop-2-ynyl-3-pyrrol-1-ylbenzamide

Cat. No.: B7501238
M. Wt: 224.26 g/mol
InChI Key: VRGAPNJVKMXGQK-UHFFFAOYSA-N
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Description

N-Prop-2-ynyl-3-pyrrol-1-ylbenzamide is a synthetic benzamide derivative characterized by a propargyl (prop-2-ynyl) group attached to the nitrogen atom of the benzamide scaffold and a pyrrole substituent at the 3-position of the benzene ring.

Properties

IUPAC Name

N-prop-2-ynyl-3-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-2-8-15-14(17)12-6-5-7-13(11-12)16-9-3-4-10-16/h1,3-7,9-11H,8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRGAPNJVKMXGQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)C1=CC(=CC=C1)N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide , a structurally related benzamide derivative. Below is a comparative analysis based on structural features, synthesis, and reactivity:

Table 1: Structural and Functional Comparison

Feature N-Prop-2-ynyl-3-pyrrol-1-ylbenzamide N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Substituent on Benzamide Pyrrol-1-yl group at 3-position Methyl group at 3-position
N-Substituent Propargyl (prop-2-ynyl) group 2-Hydroxy-1,1-dimethylethyl group
Directing Groups Pyrrole (electron-rich, π-conjugated) N,O-bidentate directing group
Synthetic Route Not described in evidence Reacting 3-methylbenzoyl chloride/acid with 2-amino-2-methyl-1-propanol
Key Reactivity Alkyne for click chemistry (theoretical) Metal-catalyzed C–H bond functionalization
Characterization No data provided 1H/13C NMR, IR, GC-MS, X-ray crystallography

Key Differences

Functional Groups and Reactivity :

  • The propargyl group in this compound offers alkyne reactivity (e.g., cycloadditions or cross-couplings), whereas the hydroxy-dimethylethyl group in the comparison compound enables coordination with metals for C–H activation .
  • The pyrrole substituent in the former may enhance π-stacking interactions in drug design, while the methyl group in the latter simplifies steric and electronic modulation.

Applications :

  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide is explicitly designed for catalytic C–H functionalization due to its directing group . In contrast, this compound’s applications remain speculative without experimental data.

Synthetic Feasibility :

  • The synthesis of the comparison compound is well-documented, involving straightforward amidation . The propargyl derivative’s synthesis would likely require protecting-group strategies for the alkyne, increasing complexity.

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